molecular formula C21H18N4O4 B11095562 N-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-4'-nitrobiphenyl-4-amine

N-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-4'-nitrobiphenyl-4-amine

Cat. No.: B11095562
M. Wt: 390.4 g/mol
InChI Key: OJUZTGZONHPSNQ-UHFFFAOYSA-N
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Description

{N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE is a complex organic compound characterized by its unique structure, which includes dimethylamino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4’-nitrobiphenyl-4-amine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro groups present in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its unique electronic properties, due to the presence of both electron-donating and electron-withdrawing groups, make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism by which {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE exerts its effects is largely dependent on its chemical structure. The dimethylamino group can participate in electron donation, while the nitro groups can act as electron acceptors. This push-pull electronic effect can influence the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine
  • Dimethylamine
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

What sets {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE apart from similar compounds is its combination of functional groups that provide a unique balance of electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials or as intermediates in complex organic syntheses.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N,N-dimethyl-2-nitro-4-[[4-(4-nitrophenyl)phenyl]iminomethyl]aniline

InChI

InChI=1S/C21H18N4O4/c1-23(2)20-12-3-15(13-21(20)25(28)29)14-22-18-8-4-16(5-9-18)17-6-10-19(11-7-17)24(26)27/h3-14H,1-2H3

InChI Key

OJUZTGZONHPSNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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